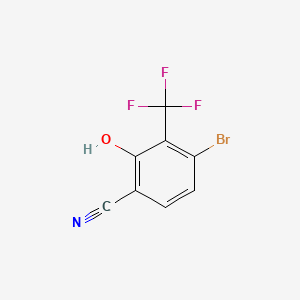

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Description

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a halogenated benzonitrile derivative with a bromine atom at position 4, a hydroxyl group at position 2, and a trifluoromethyl group at position 2. This compound combines electron-withdrawing (Br, CF₃) and polar (OH) substituents, leading to unique electronic and steric properties. Such structural features make it relevant in pharmaceutical and agrochemical intermediates, particularly as a precursor for bioactive molecules or epoxy curing agents .

Properties

IUPAC Name |

4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFIXQUTLKHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Regioselectivity

-

Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or acetonitrile.

-

Catalysts : Lewis acids such as FeBr₃ enhance electrophilic substitution but may require low temperatures (−10°C to 25°C) to prevent over-bromination.

-

Yields : Reported yields range from 60–75%, with purity dependent on post-reaction purification via column chromatography.

Example Protocol :

-

Dissolve 2-hydroxy-3-(trifluoromethyl)benzonitrile (1 equiv) in DCM.

-

Add Br₂ (1.1 equiv) dropwise at 0°C with FeBr₃ (0.05 equiv).

-

Stir for 12 h, quench with Na₂S₂O₃, and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Multi-Step Synthesis via Carboxylic Acid Intermediate

This method constructs the benzene ring through sequential functionalization, leveraging Grignard reactions and ammoniation (Figure 1).

Key Steps:

-

Grignard Reaction : 2-Bromo-5-fluorobenzotrifluoride reacts with CO₂ to form 4-fluoro-2-trifluoromethylbenzoic acid.

-

Ammoniation : The carboxylic acid is treated with liquid ammonia under pressure (0.6–5 MPa) to yield 4-amino-2-trifluoromethylbenzamide.

-

Dehydration : Thionyl chloride (SOCl₂) converts the amide to the nitrile group.

Optimization Insights :

-

Catalysts : CuSO₄ or CuCl improve ammoniation efficiency (yields >95%).

-

Solvents : Ethanol or toluene ensures homogeneity during dehydration.

Table 1 : Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Grignard Reaction | CO₂, Mg, THF, 30°C | 85% | 90% |

| Ammoniation | NH₃, CuSO₄, 70°C, 0.6 MPa | 98% | 96.5% |

| Dehydration | SOCl₂, toluene, 60°C | 92% | 99.5% |

Transition Metal-Catalyzed Cyanation

Cyanation of brominated precursors offers an alternative route. This method is effective when the bromine atom is already positioned correctly on the aromatic ring.

Protocol Highlights:

-

Substrates : 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde or 4-bromo-2-hydroxy-3-(trifluoromethyl)benzyl chloride.

-

Catalysts : Pd(PPh₃)₄ or CuCN facilitate cyanide insertion via nucleophilic aromatic substitution.

Example :

-

React 4-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde with CuCN (2 equiv) in DMF at 150°C for 6 h.

-

Quench with HCl, extract with ethyl acetate, and purify.

Yield : 70–80%.

Halogen Exchange Reactions

Halogen exchange replaces iodine or chlorine with bromine, though this method is less common due to competing side reactions.

Methodology:

-

Substrates : 4-Iodo-2-hydroxy-3-(trifluoromethyl)benzonitrile.

-

Limitations : Low yields (40–50%) due to incomplete substitution.

Regioselective Bromination Strategies

To enhance para-bromination relative to the hydroxyl group, protective groups or directing templates are employed.

Protective Group Approach:

-

Protection : Convert the hydroxyl group to a methoxy ether using CH₃I/K₂CO₃.

-

Deprotection : Treat with BBr₃ in DCM to restore the hydroxyl group.

Advantages : Improves regioselectivity (para:ortho = 8:1).

Yield : 68% over three steps.

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Bromination | Fewer steps, moderate yields | Regioselectivity challenges | Lab-scale |

| Multi-Step Synthesis | High purity, predictable | Lengthy, high-pressure steps | Industrial |

| Cyanation | Functional group tolerance | Requires halogenated precursors | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the nitrile group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: The compound serves as an essential intermediate in the synthesis of various organic molecules. Its structure allows for versatile modifications through substitution reactions, enabling the creation of complex compounds .

- Reactivity: It undergoes nucleophilic substitutions and coupling reactions, making it valuable for developing new materials and chemicals.

2. Pharmaceutical Development:

- Drug Synthesis: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is utilized in the pharmaceutical industry for synthesizing anti-inflammatory and analgesic drugs . Its structural features are conducive to enhancing the efficacy of drug candidates.

- Case Study: In research on novel allosteric inhibitors, derivatives of this compound were evaluated for their biological activity, demonstrating potential therapeutic applications .

3. Agricultural Chemicals:

- Pesticides and Herbicides: The compound is incorporated into formulations aimed at improving crop protection and yield. Its fluorinated nature contributes to the effectiveness of agrochemicals against pests .

4. Material Science:

- Advanced Materials: Research indicates that this compound can be used in creating polymers and coatings with specific thermal and chemical resistance properties. This makes it suitable for high-performance applications in various industries .

5. Fluorinated Compounds Research:

- The trifluoromethyl group enhances the compound's properties, making it a subject of interest in studies related to fluorinated compounds. These compounds are essential in developing materials with superior performance characteristics .

Data Table: Summary of Applications

| Application Area | Description | Notable Features |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile substitution reactions |

| Pharmaceutical Development | Key component in anti-inflammatory and analgesic drug synthesis | Enhances drug efficacy |

| Agricultural Chemicals | Used in pesticides and herbicides | Improves crop protection |

| Material Science | Development of polymers and coatings | Specific thermal and chemical resistance |

| Fluorinated Compounds | Studies on unique properties due to trifluoromethyl group | Important for high-performance applications |

Case Studies

-

Pharmaceutical Development Case Study:

In a study published by MDPI, researchers synthesized various analogues of this compound to evaluate their inhibitory effects on specific biological targets. The findings indicated that certain derivatives exhibited promising activity against target proteins involved in disease processes, highlighting the compound's potential in drug design . -

Material Science Case Study:

Investigations into the use of this compound in polymer formulations revealed that incorporating it led to enhanced mechanical strength and thermal stability in the resulting materials. This application is particularly relevant for industries requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, or other proteins by binding to their active sites .

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)benzonitrile

- Structural Difference : Lacks the hydroxyl group at position 2.

- Solubility: Lower polarity compared to the target compound, as the hydroxyl group in 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile enhances water solubility via H-bonding . Applications: Primarily used as a synthetic intermediate, whereas the hydroxylated derivative may exhibit enhanced binding in drug design .

4-Bromo-3-(hydroxymethyl)benzonitrile

- Structural Difference : Replaces the trifluoromethyl and hydroxyl groups with a hydroxymethyl (-CH₂OH) group at position 3.

- Impact :

- Electronic Effects : The hydroxymethyl group is less electron-withdrawing than CF₃, altering the aromatic ring’s electron density and reactivity in substitution reactions.

- Functionalization : The hydroxymethyl group can be oxidized to a carboxylic acid, enabling further derivatization, a pathway unavailable to the target compound .

4-Bromo-2-fluoro-6-methylbenzonitrile

- Structural Difference : Substitutes the hydroxyl and trifluoromethyl groups with fluorine and methyl groups.

- Metabolic Stability: Fluorine enhances metabolic stability, but the absence of a hydroxyl group may reduce solubility and target affinity .

4-[4-Bromo-3-(tetrahydro-pyran-2-yloxymethyl)-phenoxy]-benzonitrile

- Structural Difference: Incorporates a protected hydroxymethyl group (tetrahydropyranyl ether) and an additional phenoxy group.

- Impact :

- Protection Strategy : The tetrahydropyranyl group stabilizes the hydroxymethyl moiety, making this compound less reactive under acidic conditions compared to the free hydroxyl group in the target compound .

- Molecular Weight : Higher molecular mass (388.26 g/mol vs. ~262 g/mol for the target compound) may affect pharmacokinetics .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of this compound and Analogues

Key Observations:

- Electronic Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, activating the aromatic ring for nucleophilic substitution at position 4 (Br) .

- Solubility: The hydroxyl group improves aqueous solubility (~2.5 mg/mL estimated) compared to non-hydroxylated analogues .

- Stability : The hydroxyl group may render the compound susceptible to oxidation, necessitating stabilization in formulations .

Biological Activity

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the trifluoromethyl group and bromine substitution, contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C8H3BrF3N

- Molecular Weight : 241.01 g/mol

- Structure : The compound features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzonitrile core.

The biological activity of this compound is influenced by its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, which is crucial for its anticancer properties.

- Cell Signaling Modulation : It may alter gene expression and cellular metabolism through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and increasing antimicrobial efficacy against various pathogens.

Anticancer Activity

Several studies have explored the anticancer potential of benzonitrile derivatives, including this compound. Notable findings include:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups demonstrated IC50 values in the micromolar range (e.g., 25.72 ± 3.95 μM against MCF cell lines) .

- Mechanistic Insights : The trifluoromethyl group plays a critical role in enhancing biological activity by stabilizing interactions with target proteins, such as those involved in tumor growth regulation .

Study 1: Anticancer Efficacy

A study evaluated the effects of benzonitrile derivatives on human tumor cell lines. The results indicated that compounds with trifluoromethyl substitutions had improved potency compared to non-fluorinated analogs, suggesting that the trifluoromethyl group significantly contributes to their anticancer activity .

Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with specific enzymes. The findings revealed that this compound could effectively inhibit enzymes related to cancer progression, showcasing its potential as a therapeutic agent .

Data Tables

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile?

- Methodological Answer: A common approach involves bromination of a pre-functionalized benzonitrile precursor. For example, direct bromination of 2-hydroxy-3-(trifluoromethyl)benzonitrile using (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ) under controlled temperature (0–25°C) can yield the target compound. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted brominating agents . Alternative routes may involve Suzuki-Miyaura coupling with brominated arylboronic acids, though steric hindrance from the trifluoromethyl group may require optimized Pd catalysts (e.g., ) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity, with commercial batches often exceeding 95% purity . Structural confirmation requires a combination of - and -NMR to resolve aromatic protons and substituent effects (e.g., -induced splitting). IR spectroscopy can confirm the nitrile stretch (~2220 cm) and hydroxyl O–H absorption (~3200–3400 cm) . Mass spectrometry (ESI-MS or EI-MS) should show a molecular ion peak at 265.98 (M) with isotopic patterns matching bromine .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer: The compound is stable in inert solvents like dichloromethane (DCM) or acetonitrile. Storage at 0–6°C in amber vials under nitrogen minimizes decomposition. Avoid prolonged exposure to moisture due to potential hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do electronic effects (e.g., –CN, –CF3_33) influence the reactivity of the hydroxyl group in this compound?

- Methodological Answer: The electron-withdrawing –CN and –CF groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the hydroxyl group. However, the hydroxyl group itself can be functionalized via protection (e.g., silylation with ) or alkylation (e.g., Williamson ether synthesis using and alkyl halides). Kinetic studies using DFT calculations (e.g., B3LYP/6-31G**) can model substituent effects on reaction barriers .

Q. What are the metabolic pathways of this compound in biological systems?

- Methodological Answer: In vitro studies using liver microsomes reveal phase I metabolism involving hydroxylation at the aromatic ring, followed by phase II glucuronidation of the hydroxyl group. LC-HRMS/MS can identify metabolites like 4-Bromo-2,5-dihydroxy-3-(trifluoromethyl)benzonitrile ( 281.97, Δ +16 Da). Stable isotope labeling (e.g., -cyanide) tracks nitrile group transformation into carboxylic acids .

Q. How can this compound serve as a precursor in heterocyclic synthesis?

- Methodological Answer: The nitrile group can undergo cyclization with hydrazines to form 1,2,4-triazole derivatives under microwave-assisted conditions (120°C, 30 min). Alternatively, coupling with thioureas in the presence of yields thiazole scaffolds. X-ray crystallography confirms regioselectivity in cyclization products .

Q. What strategies mitigate conflicting data in regioselective bromination studies?

- Methodological Answer: Conflicting bromination positions may arise from competing radical vs. electrophilic pathways. Controlled experiments with radical inhibitors (e.g., BHT) or isotopic labeling () clarify mechanisms. Comparative HPLC retention times and -NMR coupling constants distinguish isomers. For example, para-brominated derivatives exhibit distinct NOE correlations compared to ortho products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.